molecular formula C11H15NO2 B13657014 2-(2-Amino-5-isopropylphenyl)acetic acid

2-(2-Amino-5-isopropylphenyl)acetic acid

Cat. No.: B13657014
M. Wt: 193.24 g/mol
InChI Key: HCPDMGXSJOOSHX-UHFFFAOYSA-N
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Description

2-(2-Amino-5-isopropylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-isopropylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-isopropylaniline.

    Acylation: The amino group of 2-isopropylaniline is acylated using chloroacetic acid under basic conditions to form the corresponding amide.

    Hydrolysis: The amide is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-isopropylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Amino-5-isopropylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-isopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the amino and isopropyl groups, making it less versatile in certain reactions.

    2-Amino-phenylacetic Acid: Lacks the isopropyl group, which can affect its chemical properties and applications.

    2-Isopropyl-phenylacetic Acid: Lacks the amino group, limiting its potential biological activity.

Uniqueness

2-(2-Amino-5-isopropylphenyl)acetic acid is unique due to the presence of both the amino and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-amino-5-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)8-3-4-10(12)9(5-8)6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

HCPDMGXSJOOSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)CC(=O)O

Origin of Product

United States

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